
3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring attached to a tetrahydropentalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves multiple steps. One common approach is the reaction of a suitable piperazine derivative with a tetrahydropentalenone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(1-piperazinyl)quinoline: This compound shares a similar piperazine moiety but differs in its core structure, leading to different chemical properties and applications.
Imidazole-containing compounds: These compounds have a different heterocyclic core but may exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its specific combination of a piperazine ring and a tetrahydropentalenone core
Eigenschaften
CAS-Nummer |
88364-14-1 |
|---|---|
Molekularformel |
C14H23ClN2O |
Molekulargewicht |
270.80 g/mol |
IUPAC-Name |
3-methyl-2-(piperazin-1-ylmethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-10-11-3-2-4-12(11)14(17)13(10)9-16-7-5-15-6-8-16;/h10,13,15H,2-9H2,1H3;1H |
InChI-Schlüssel |
UXCPPHBFYSNJOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)C2=C1CCC2)CN3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



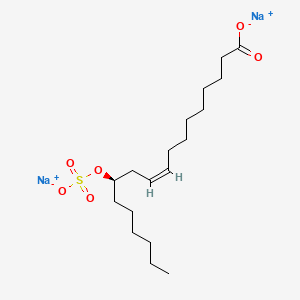
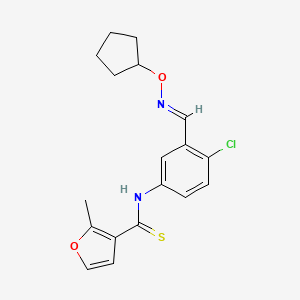
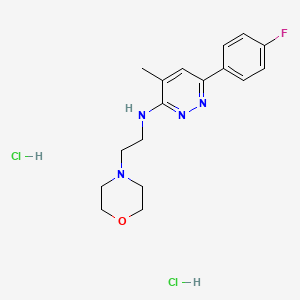

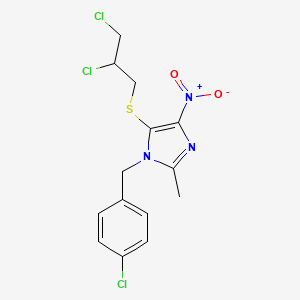
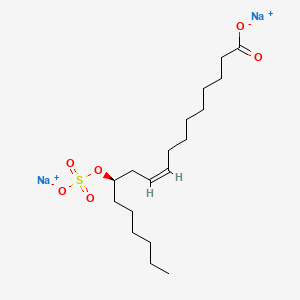



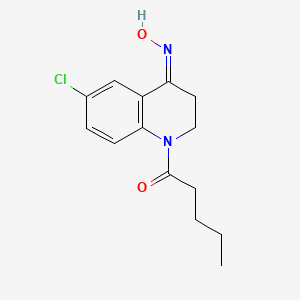
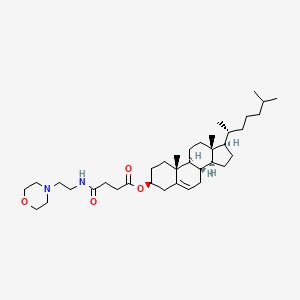
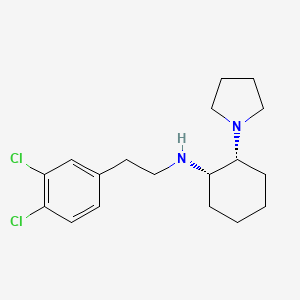
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)
